

A Comparative Guide to the X-ray Crystallography of Benzyloxybenzoic Acid Derivatives

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Compound of Interest

Compound Name: 3,4,5-Tris(benzyloxy)benzoic Acid

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation and packing, which are critical for structure-based drug design and understanding intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of 3,4,5-trihydroxybenzoic acid (gallic acid) and its benzyloxy derivatives, providing a framework for understanding the structural impact of benzyloxy groups.

While a crystal structure for **3,4,5-Tris(benzyloxy)benzoic acid** is not publicly available, analysis of the closely related 3,5-Bis(benzyloxy)benzoic acid and the parent compound, gallic acid, offers valuable comparative data. This guide summarizes their crystallographic parameters, details relevant experimental protocols, and visualizes the experimental workflow.

Data Presentation: Crystallographic Parameters

The introduction of bulky benzyloxy groups in place of hydroxyl groups significantly alters the crystal packing and unit cell parameters. The following table summarizes the crystallographic data for anhydrous gallic acid and 3,5-Bis(benzyloxy)benzoic acid.

Parameter	3,4,5-Trihydroxybenzoic Acid (Gallic Acid)	3,5-Bis(benzyloxy)benzoic Acid
Formula	C ₇ H ₆ O ₅ [1]	C ₂₁ H ₁₈ O ₄ [2]
Molecular Weight	170.12 g/mol [1]	334.37 g/mol [2]
Crystal System	Monoclinic[1]	Triclinic[2]
Space Group	C2/c[3]	P-1[2]
a (Å)	25.690 (4)[1]	5.2801 (2)[2]
b (Å)	4.8946 (5)[1]	11.6830 (5)[2]
c (Å)	11.097 (2)[1]	14.4803 (7)[2]
α (°)	90	83.303 (2)[2]
β (°)	105.746 (6)[1]	80.775 (2)[2]
γ (°)	90	79.031 (1)[2]
Volume (Å ³)	1343.0 (4)[1]	862.17 (6)[2]
Z	8[1]	2[2]
Temperature (K)	90[1]	295[2]

Experimental Protocols

Synthesis and Crystallization of 3,5-Bis(benzyloxy)benzoic Acid

A detailed experimental protocol for the synthesis and crystallization of 3,5-Bis(benzyloxy)benzoic acid provides a template for obtaining diffraction-quality crystals of related compounds.

Synthesis: The synthesis of 3,5-Bis(benzyloxy)benzoic acid is typically achieved through the Williamson ether synthesis. This involves the reaction of a dihydroxybenzoic acid with benzyl bromide in the presence of a base.

Crystallization: Single crystals suitable for X-ray diffraction are commonly grown by slow evaporation from an appropriate solvent. For 3,5-Bis(benzyloxy)benzoic acid, recrystallization from ethanol has been reported to yield high-quality crystals.[2] The process involves dissolving the synthesized compound in a minimum amount of hot ethanol and allowing the solution to cool slowly to room temperature. Over time, the solvent evaporates, leading to the formation of single crystals.

X-ray Data Collection and Structure Refinement

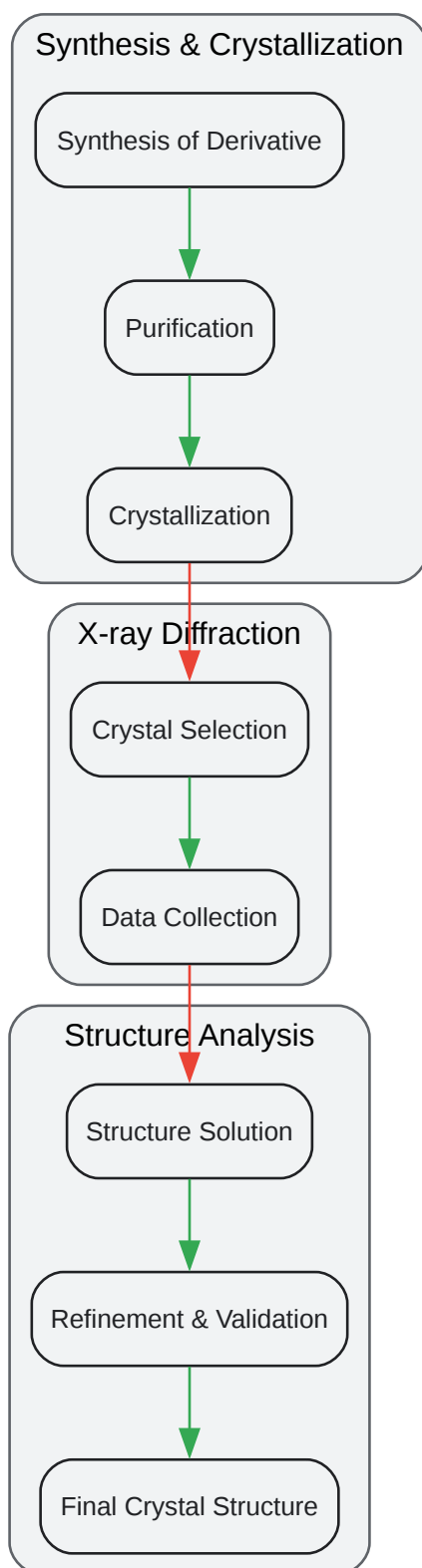
The following is a generalized workflow for X-ray data collection and structure refinement, based on the provided data for the analyzed compounds.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then cooled to a specific temperature (e.g., 90 K for gallic acid or 295 K for 3,5-Bis(benzyloxy)benzoic acid) to minimize thermal vibrations.[1][2] X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. For the 3,5-Bis(benzyloxy)benzoic acid structure, the outer benzyl rings were found to be disordered and were refined with a 50% occupancy over two positions.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography of a benzoic acid derivative.



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Caption: A generalized workflow for the X-ray crystallography of benzoic acid derivatives.

Comparison and Insights

The comparison of the crystal structures of gallic acid and 3,5-Bis(benzyloxy)benzoic acid reveals significant differences in their molecular packing and hydrogen bonding networks.

- **Gallic Acid:** The structure of anhydrous gallic acid is characterized by a dense, three-dimensional network of hydrogen bonds involving both the carboxylic acid and the phenolic hydroxyl groups.[1] The molecules are essentially planar.[1]
- **3,5-Bis(benzyloxy)benzoic Acid:** In contrast, the bulky benzyl groups in 3,5-Bis(benzyloxy)benzoic acid sterically hinder the formation of an extensive hydrogen-bonded network. The primary intermolecular interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups.[2] The O-CH₂ groups adopt a syn-anti conformation with respect to the central benzene ring.[2]

These observations suggest that the crystal structure of **3,4,5-Tris(benzyloxy)benzoic acid** would likely be dominated by van der Waals interactions between the large benzyl groups, with hydrogen bonding limited to the carboxylic acid dimer formation. The overall crystal packing would be less dense compared to that of gallic acid.

This comparative guide provides researchers with essential data and protocols for the crystallographic study of benzyloxybenzoic acid derivatives. The insights gained from comparing the parent gallic acid with its bis-benzyloxy derivative offer a valuable predictive tool for understanding the solid-state properties of other related compounds, which is crucial for applications in drug development and materials science.

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